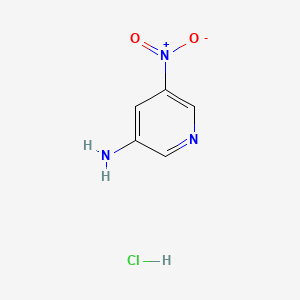

5-Nitro-pyridin-3-ylamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-nitropyridin-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O2.ClH/c6-4-1-5(8(9)10)3-7-2-4;/h1-3H,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONHDBLKSXWWPMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1[N+](=O)[O-])N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Nitro-pyridin-3-ylamine Hydrochloride

Abstract

This guide provides a comprehensive and technically detailed methodology for the synthesis of 5-Nitro-pyridin-3-ylamine hydrochloride (CAS No: 1220040-21-0).[1] As a crucial building block in the development of pharmaceutical and agrochemical agents, a reliable and well-understood synthetic route to this compound is of significant interest to the scientific community.[2] This document moves beyond a simple recitation of steps, delving into the mechanistic rationale and strategic considerations behind the chosen synthetic pathway. It is designed for researchers, chemists, and drug development professionals who require a robust and reproducible protocol grounded in established chemical principles. The synthesis is presented as a multi-step process commencing from the readily available starting material, 3-aminopyridine, and involves protection, regioselective nitration, deprotection, and final salt formation.

Strategic Overview and Mechanistic Rationale

The synthesis of 5-Nitro-pyridin-3-ylamine presents a classic challenge in heterocyclic chemistry: achieving specific regioselectivity on a pyridine ring bearing an activating amino group. The pyridine nitrogen acts as a deactivating group towards electrophilic aromatic substitution, while the amino group is a powerful activating ortho-, para-director. Direct nitration of 3-aminopyridine would likely lead to a mixture of products, with substitution favored at the 2, 4, and 6 positions, and potential oxidation of the starting material under harsh nitrating conditions.

To circumvent these issues, our strategy employs a protecting group approach. This methodology is founded on three core principles:

-

Modulation of Reactivity: The amino group at the 3-position is temporarily converted into an acetamido group. This moderately deactivating group still directs ortho- and para-, but its reduced activating strength, coupled with the inherent deactivation of the ring nitrogen, makes the 5-position (meta to the ring nitrogen) a viable site for electrophilic attack.

-

Regiocontrol: By protecting the highly activating amino group, we can more precisely control the position of nitration, significantly improving the yield of the desired 5-nitro isomer.

-

Stability and Yield: The protection step prevents the oxidative side reactions common with free amines and strong nitrating agents, leading to a cleaner reaction profile and a more efficient overall synthesis.

The chosen pathway proceeds through three main stages, as illustrated in the workflow diagram below.

Caption: Overall synthetic workflow from 3-aminopyridine to the target compound.

Detailed Experimental Protocols

Safety Precaution: This synthesis involves the use of corrosive acids and strong nitrating agents. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Part A: Synthesis of N-(pyridin-3-yl)acetamide (Intermediate 1)

Rationale: This step protects the amino group of 3-aminopyridine as an acetamide. Acetic anhydride is an effective and readily available acetylating agent.

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-aminopyridine (10.0 g, 0.106 mol).

-

Add 50 mL of glacial acetic acid to dissolve the starting material.

-

Slowly add acetic anhydride (12.0 mL, 0.127 mol) to the solution with stirring.

-

Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 10% Methanol in Dichloromethane).

-

After completion, cool the mixture to room temperature and then place it in an ice bath.

-

Carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases and the pH is ~8.

-

The product will precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold water (3 x 30 mL), and dry under vacuum to yield N-(pyridin-3-yl)acetamide.

| Parameter | Value |

| Typical Yield | 90-95% |

| Appearance | White to off-white solid |

| Molecular Weight | 136.15 g/mol |

Part B: Synthesis of N-(5-nitropyridin-3-yl)acetamide (Intermediate 2)

Rationale: This is the critical regioselective nitration step. A mixture of fuming nitric acid and concentrated sulfuric acid generates the nitronium ion (NO₂⁺), the active electrophile. The temperature is kept low initially to control the exothermic reaction.

Caption: Mechanism of electrophilic nitration on the protected pyridine ring.

Procedure:

-

In a 250 mL three-necked flask fitted with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add concentrated sulfuric acid (50 mL).

-

Cool the sulfuric acid to 0 °C in an ice-salt bath.

-

Slowly add N-(pyridin-3-yl)acetamide (10.0 g, 0.073 mol) in small portions, ensuring the temperature does not exceed 10 °C.

-

Once the addition is complete and the solid is dissolved, add fuming nitric acid (6.0 mL, ~0.14 mol) dropwise from the dropping funnel. Maintain the internal temperature between 0-5 °C throughout the addition.

-

After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 3 hours.

-

Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

-

Neutralize the resulting solution by the slow addition of concentrated ammonium hydroxide until the pH is approximately 7-8.

-

A yellow precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

| Parameter | Value |

| Typical Yield | 65-75% |

| Appearance | Yellow solid |

| Molecular Weight | 181.15 g/mol |

Part C: Synthesis of this compound (Final Product)

Rationale: The final stage involves the acidic hydrolysis of the acetamide protecting group to reveal the free amine. The use of hydrochloric acid serves a dual purpose: it catalyzes the hydrolysis and subsequently forms the hydrochloride salt of the product, which can be isolated by precipitation.

Procedure:

-

To a 100 mL round-bottom flask, add the crude N-(5-nitropyridin-3-yl)acetamide (8.0 g, 0.044 mol) and 40 mL of 6M hydrochloric acid.

-

Heat the mixture to reflux (approximately 100-105 °C) for 4 hours. The solid should dissolve as the hydrolysis proceeds.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After completion, cool the solution in an ice bath for 1-2 hours. The hydrochloride salt of the product will crystallize out of the acidic solution.

-

Collect the crystalline solid by vacuum filtration.

-

Wash the product with a small amount of ice-cold isopropanol (2 x 10 mL) to remove any residual impurities.

-

Dry the final product, this compound, in a vacuum oven at 50 °C.

Product Characterization and Data

The final product and key intermediates should be characterized to confirm their identity and purity.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Appearance |

| N-(pyridin-3-yl)acetamide | C₇H₈N₂O | 136.15 | 90-95 | White Solid |

| N-(5-nitropyridin-3-yl)acetamide | C₇H₇N₃O₃ | 181.15 | 65-75 | Yellow Solid |

| 5-Nitro-pyridin-3-ylamine | C₅H₅N₃O₂ | 139.11[3] | - | Yellow Solid[2] |

| 5-Nitro-pyridin-3-ylamine HCl | C₅H₆ClN₃O₂ | 175.57[1] | 85-90 (from Part C) | Light Yellow Crystalline Solid |

Spectroscopic analysis: The structure of the final product can be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The IR spectrum would show characteristic peaks for the N-H stretches of the ammonium salt, and the C-NO₂ vibrations.

Conclusion

This guide outlines a robust and reproducible three-stage synthesis for this compound. The strategic use of an acetamide protecting group is key to achieving the desired regioselectivity during the critical nitration step. By providing detailed, step-by-step protocols and explaining the underlying chemical principles, this document serves as a valuable resource for researchers in organic synthesis and medicinal chemistry. The self-validating nature of the protocol, from protection to final salt formation, ensures a high degree of success for scientists and professionals in the field.

References

- Ambrose Rajkumar, M., et al. (2013). A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation.

- Google Patents: WO2010089773A2 - Process for preparation of nitropyridine derivatives.

-

Autech Industry Co.,Limited. The Role of 3-Amino-5-nitropyridine in Modern Chemical Synthesis. Available at: [Link]

-

El-Awa, A., et al. (2010). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. Molecules, 15(9), 6455-6466. Available at: [Link]

- Google Patents: CN1115755A - Method for preparing 3-aminopyridines from 3-nitropyridines.

-

Organic Syntheses Procedure: 2,3-diaminopyridine. Available at: [Link]

-

PubChem - National Institutes of Health: 5-Nitropyridin-3-amine. Available at: [Link]

-

MDPI: Nitropyridines in the Synthesis of Bioactive Molecules. Available at: [Link]

- Google Patents: CN104447522A - Preparation method of 5-nitro-2-aminopyridine.

-

NIST WebBook: 2-Amino-5-nitropyridine. Available at: [Link]

-

National Testing Agency, India: Syllabus for Chemistry (SCQP08). Available at: [Link]

Sources

An In-depth Technical Guide to 5-Nitro-pyridin-3-ylamine Hydrochloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Foreword: In the landscape of modern medicinal and agrochemical research, the strategic use of highly functionalized heterocyclic intermediates is paramount. 5-Nitro-pyridin-3-ylamine and its hydrochloride salt represent a class of compounds with significant synthetic potential, primarily owing to the unique electronic interplay between an electron-donating amino group and a potent electron-withdrawing nitro group on a pyridine scaffold. This guide aims to provide a comprehensive technical overview of 5-Nitro-pyridin-3-ylamine hydrochloride, synthesizing available data with established principles of pyridine chemistry. While specific experimental data for the hydrochloride salt is limited in publicly accessible literature, this document will extrapolate from the known chemistry of its free base, 3-Amino-5-nitropyridine, and related isomers to offer valuable, field-proven insights for its application in research and development.

Core Chemical Properties and Structural Attributes

This compound is the salt form of the parent compound, 3-Amino-5-nitropyridine. The protonation of the pyridine ring nitrogen or the exocyclic amino group enhances its solubility in polar protic solvents, a common strategy in drug development and synthetic chemistry to improve handling and bioavailability.

The foundational molecule, 3-Amino-5-nitropyridine, is a light yellow to yellow solid.[1] Its structure is characterized by a pyridine ring substituted at the 3-position with an amino group (-NH₂) and at the 5-position with a nitro group (-NO₂).[1][2] This substitution pattern dictates its reactivity, making it a valuable precursor in multi-step syntheses.[1][2]

Table 1: Physicochemical Properties

| Property | Data (this compound) | Data (3-Amino-5-nitropyridine, Free Base) | Source(s) |

| CAS Number | 1220040-21-0 | 934-59-8 | [3][4] |

| Molecular Formula | C₅H₆ClN₃O₂ | C₅H₅N₃O₂ | [3][4] |

| Molecular Weight | 175.57 g/mol | 139.11 g/mol | [3][4] |

| Appearance | Data not available | Light yellow to yellow solid | [2] |

| Storage | Store at room temperature | Store at 0-8°C | [3] |

Computational Chemistry Data (Predicted)

Computational models provide insights into the molecule's behavior and properties.

| Parameter | Predicted Value (Hydrochloride Salt) | Source |

| TPSA (Topological Polar Surface Area) | 82.05 Ų | [3] |

| LogP (Octanol-Water Partition Coefficient) | 0.9938 | [3] |

| Hydrogen Bond Acceptors | 4 | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Rotatable Bonds | 1 | [3] |

Synthesis and Manufacturing

Conceptual Synthetic Workflow

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol: Nitration of an Aminopyridine (Illustrative Example)

This protocol is based on the general method for nitrating aminopyridines and should be adapted and optimized for the specific synthesis of the 3-amino-5-nitro isomer. The nitration of aminopyridines can yield a mixture of isomers, making purification a critical step.[1]

Objective: To synthesize 3-Amino-5-nitropyridine by nitrating 3-aminopyridine.

Materials:

-

3-Aminopyridine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃)

-

Ice

-

Sodium Hydroxide solution (for neutralization)

-

Organic solvent for extraction (e.g., Ethyl Acetate)

-

Drying agent (e.g., anhydrous Sodium Sulfate)

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, carefully add 3-aminopyridine to concentrated sulfuric acid while cooling in an ice bath to maintain a low temperature.

-

Addition of Nitrating Agent: Prepare a mixture of fuming nitric acid and concentrated sulfuric acid (a nitrating mixture). Cool this mixture in an ice bath.

-

Slowly add the cold nitrating mixture dropwise to the 3-aminopyridine solution, ensuring the reaction temperature is strictly controlled (e.g., below 5-10°C).

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature. The reaction progress should be monitored by a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. This step should be performed slowly and with caution due to the exothermic nature of acid dilution.

-

Neutralization and Precipitation: Neutralize the acidic solution with a base (e.g., sodium hydroxide solution) until the desired product precipitates. The pH should be carefully adjusted to maximize the yield of the free base.

-

Isolation and Purification: The precipitated solid (crude 3-Amino-5-nitropyridine) is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent.

-

Hydrochloride Salt Formation: To obtain the hydrochloride salt, the purified free base is dissolved in a suitable solvent (e.g., isopropanol or ethanol) and treated with a stoichiometric amount of hydrochloric acid (either gaseous or as a solution in a solvent like isopropanol). The resulting salt typically precipitates and can be collected by filtration and dried.

Chemical Reactivity and Synthetic Utility

The dual functionality of 3-Amino-5-nitropyridine makes it a highly versatile intermediate.[2] The amino group can act as a nucleophile or be converted into other functional groups, while the nitro group can be reduced to an amine, enabling further derivatization.

Key Reactions:

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C, iron in acetic acid). This yields 3,5-diaminopyridine, a precursor for synthesizing fused heterocyclic systems or other poly-substituted pyridines.

-

Reactions of the Amino Group: The amino group can undergo a range of reactions, including:

-

Acylation: Reaction with acid chlorides or anhydrides to form amides.

-

Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be subjected to Sandmeyer-type reactions to introduce various substituents (e.g., -Cl, -Br, -CN, -OH).

-

Alkylation and Arylation: To form secondary or tertiary amines.

-

-

Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group activates the pyridine ring for nucleophilic aromatic substitution, although the positions activated will depend on the specific reaction conditions and reactants.

The hydrochloride salt form is generally stable under ambient conditions. However, it will react with bases to liberate the free amine. It is important to consider the acidic nature of the salt when planning reactions with base-sensitive reagents.

Caption: Reactivity map of the core 5-Nitro-pyridin-3-ylamine molecule.

Spectroscopic Characterization

Detailed, experimentally verified spectroscopic data for this compound is not widely published. However, the expected spectral characteristics can be predicted based on its structure and data from similar compounds.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Key Features |

| ¹H NMR | - Aromatic protons on the pyridine ring would appear as distinct signals in the downfield region (typically δ 7.0-9.0 ppm). The exact chemical shifts and coupling patterns would depend on the solvent and the electronic effects of the amino and nitro groups. - The amine protons (-NH₂) would likely appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration. In the hydrochloride salt, these protons may be exchanged or appear further downfield. |

| ¹³C NMR | - Carbon atoms in the pyridine ring would resonate in the aromatic region (δ 110-160 ppm). The carbon attached to the nitro group would be significantly deshielded (shifted downfield). |

| FT-IR | - N-H stretching vibrations from the amino group (around 3300-3500 cm⁻¹). - Asymmetric and symmetric stretching vibrations of the nitro group (-NO₂) typically appear as strong bands around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively. - C=C and C=N stretching vibrations from the pyridine ring in the 1600-1400 cm⁻¹ region. |

| Mass Spec | - The mass spectrum of the free base (3-Amino-5-nitropyridine) would show a molecular ion peak (M⁺) at m/z = 139.11. Common fragmentation patterns would involve the loss of the nitro group or parts thereof. |

Applications in Research and Drug Development

The primary utility of 3-Amino-5-nitropyridine lies in its role as a versatile building block for synthesizing more complex molecules with potential biological activity.[2]

-

Pharmaceutical Intermediates: The pyridine core is a common motif in many biologically active compounds. The presence of both amino and nitro groups allows for diverse chemical modifications, making it a valuable precursor in the synthesis of various pharmaceutical agents.[2][5]

-

Agrochemicals: Similar to its use in pharmaceuticals, this compound can serve as a starting material for the synthesis of new pesticides, herbicides, and fungicides.[2]

-

Materials Science: While less common, its reactive nature can be applied in the synthesis of specialty polymers or other functional materials.[2]

Safety and Handling

Specific safety data for this compound is not available. The following recommendations are based on data for related aminonitropyridine compounds.

-

General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.

-

Hazards: Compounds in this class may be harmful if swallowed or inhaled and can cause skin and eye irritation.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable chemical intermediate with significant potential for researchers in organic synthesis, particularly in the fields of drug discovery and agrochemicals. Its utility is derived from the versatile reactivity of the amino and nitro functional groups on the pyridine ring. While detailed experimental data for the hydrochloride salt is sparse, a strong understanding of its properties and reactivity can be built from the established chemistry of its free base and related isomers. Careful planning and execution of synthetic strategies using this compound can unlock access to a wide array of novel and complex molecular architectures.

References

-

The Role of 3-Amino-5-nitropyridine in Modern Chemical Synthesis. (URL: [Link])

-

3-Amino-5-nitropyridine in Modern Chemical Synthesis. (URL: [Link])

-

Fox, B. A., & Threlfall, T. L. (1963). 2,3-Diaminopyridine. Organic Syntheses, 43, 22. (URL: [Link])

-

Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules, 26(3), 639. (URL: [Link])

- DE102009022830A1 - Preparing 2,3-diaminopyridine compounds.

-

3-Aminopyridine. Wikipedia. (URL: [Link])

- CN104447522A - Preparation method of 5-nitro-2-aminopyridine.

-

Dinitropyridines: Synthesis and Reactions. ResearchGate. (URL: [Link])

-

Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. Molecules, 10(5), 585-595. (URL: [Link])

-

Synthesis of 3-nitropyridine (III). ResearchGate. (URL: [Link])

-

A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. (URL: [Link])

-

Three-component ring transformations of N-methyl... ResearchGate. (URL: [Link])

-

3-Nitropyridine. SpectraBase. (URL: [Link])

- CN1115755A - Method for preparing 3-aminopyridines from 3-nitropyridines.

-

Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 27(21), 7244. (URL: [Link])

-

Improvement of the synthesis process of 2, 6-diamino-3, 5-dinitropyrazine-1-oxide. (URL: [Link])

-

THE NOVEL REDUCTION OF PYRIDINE DERIVATIVE5 WITH PiTRODUCXlON 3. (URL: [Link])

-

c5sc02983j1.pdf - The Royal Society of Chemistry. (URL: [Link])

-

2-Amino-5-nitropyridine. NIST WebBook. (URL: [Link])

Sources

A Comprehensive Spectroscopic Guide to 5-Nitro-pyridin-3-ylamine Hydrochloride for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the spectroscopic properties of 5-Nitro-pyridin-3-ylamine hydrochloride (CAS No. 1220040-21-0), a key intermediate in medicinal chemistry and materials science.[1] In the absence of directly published spectra for the hydrochloride salt, this document presents a detailed, predicted spectroscopic profile based on established principles and data from the free base, 5-Nitropyridin-3-amine (CAS No. 934-59-8).[2] We will explore the theoretical underpinnings and practical considerations for acquiring and interpreting Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data for this compound. This guide is intended to serve as a valuable resource for researchers, enabling them to confidently identify and characterize this molecule, ensuring the integrity of their synthetic pathways and final products.

Introduction: The Chemical Significance of this compound

5-Nitro-pyridin-3-ylamine is a versatile pyridine derivative featuring both an electron-donating amino group and a powerful electron-withdrawing nitro group. This unique electronic arrangement makes it a valuable building block in the synthesis of a wide range of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The hydrochloride salt is often preferred in synthetic applications due to its increased stability and solubility in certain solvents.

A thorough understanding of the spectroscopic characteristics of this compound is paramount for confirming its identity, assessing its purity, and elucidating its structure in more complex molecular architectures. This guide provides the foundational spectroscopic knowledge necessary for these critical tasks.

Below is the chemical structure of this compound:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the ammonium protons. The electron-withdrawing nitro group and the protonated amino group will significantly deshield the protons on the pyridine ring, causing their signals to appear at a lower field (higher ppm).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-2 | ~9.0 - 9.2 | Doublet | ~2.0 | Deshielded by the adjacent ring nitrogen and the meta-nitro group. |

| H-4 | ~8.8 - 9.0 | Triplet | ~2.0 | Deshielded by both the ortho-nitro group and the ortho-ammonium group. |

| H-6 | ~9.2 - 9.4 | Doublet | ~2.0 | Deshielded by the adjacent ring nitrogen and the para-nitro group. |

| -NH₃⁺ | ~7.5 - 8.5 | Broad Singlet | N/A | The protons of the ammonium group are exchangeable and will appear as a broad signal. The chemical shift can vary with solvent and concentration. |

Note: Predicted chemical shifts are for a spectrum acquired in a polar aprotic solvent like DMSO-d₆.

The protonation of the amino group to an ammonium group is expected to cause a downfield shift of the aromatic protons compared to the free base due to the increased electron-withdrawing nature of the -NH₃⁺ group.[3][4]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton. The presence of the nitro group and the ammonium group will also influence the chemical shifts of the carbon atoms in the pyridine ring.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 | ~145 - 150 | Adjacent to the ring nitrogen, deshielded. |

| C-3 | ~130 - 135 | Attached to the ammonium group. |

| C-4 | ~120 - 125 | Influenced by the adjacent nitro and ammonium groups. |

| C-5 | ~150 - 155 | Attached to the nitro group, strongly deshielded. |

| C-6 | ~140 - 145 | Adjacent to the ring nitrogen, deshielded. |

Note: Predicted chemical shifts are for a spectrum acquired in a polar aprotic solvent like DMSO-d₆.

Experimental Protocol for NMR Spectroscopy

Caption: Workflow for acquiring NMR spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound will be characterized by vibrations corresponding to the N-H bonds of the ammonium group, the N-O bonds of the nitro group, and the C-N and C=C bonds of the pyridine ring.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Intensity | Rationale |

| 3200-3400 | N-H stretch (asymmetric and symmetric) | Medium-Strong | Characteristic of the primary amine salt (-NH₃⁺).[5][6] |

| 3000-3100 | C-H stretch (aromatic) | Medium | Typical for C-H bonds on a pyridine ring.[7] |

| 1600-1650 | N-H bend | Medium | Bending vibration of the ammonium group. |

| 1580-1620 | C=C and C=N stretch (ring) | Medium-Strong | Skeletal vibrations of the pyridine ring. |

| 1500-1550 | N-O asymmetric stretch | Strong | Characteristic of an aromatic nitro group.[8] |

| 1340-1380 | N-O symmetric stretch | Strong | Characteristic of an aromatic nitro group.[8] |

| 1200-1300 | C-N stretch | Medium | Stretching vibration of the C-NH₃⁺ bond. |

Experimental Protocol for FT-IR Spectroscopy

Caption: Workflow for acquiring an FT-IR spectrum using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

Predicted Mass Spectrum

For this compound, electrospray ionization (ESI) in positive ion mode is a suitable technique. The spectrum would be expected to show the molecular ion of the free base, [M+H]⁺, as the hydrochloride salt will dissociate in the ESI source.

Table 4: Predicted m/z Values in the ESI-MS Spectrum of this compound

| m/z | Ion | Rationale |

| 140.04 | [C₅H₅N₃O₂ + H]⁺ | The protonated molecular ion of the free base (5-Nitropyridin-3-amine).[2] |

| 110.03 | [M+H - NO]⁺ | Loss of a nitro radical from the molecular ion. |

| 94.05 | [M+H - NO₂]⁺ | Loss of a nitro group from the molecular ion. |

The fragmentation of nitropyridines in mass spectrometry often involves the loss of the nitro group or its components.[9]

Experimental Protocol for Mass Spectrometry

Caption: Workflow for acquiring an ESI mass spectrum.

Conclusion

The spectroscopic characterization of this compound is essential for its effective use in research and development. This guide provides a comprehensive overview of the expected NMR, FT-IR, and MS data for this compound, along with standardized protocols for their acquisition. By understanding the principles behind these spectroscopic techniques and the expected data, researchers can confidently verify the identity and purity of their material, ensuring the reliability and reproducibility of their work.

References

-

University of California, Los Angeles. IR Spectroscopy Tutorial: Nitro Groups. [Link]

-

JoVE. IR Spectrum Peak Splitting: Symmetric vs Asymmetric Vibrations. [Link]

-

Illinois State University. Infrared Spectroscopy. [Link]

-

ResearchGate. 15 N Chemical Shifts (ppm) of Free and Protonated Pyridine (PY) and Aminopyridines (APYs). [Link]

-

ResearchGate. NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. [Link]

-

Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. [Link]

-

University of Wisconsin. Proton Nuclear Magnetic Resonance Spectroscopy. [Link]

-

Royal Society of Chemistry. Supporting Information for Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. [Link]

-

UCLA Chemistry & Biochemistry. Table of Characteristic IR Absorptions. [Link]

-

PubChem. 5-Nitropyridin-3-amine. [Link]

-

ResearchGate. The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I... [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). [Link]

-

ERIC. Experimental Determination of pK[subscript a] Values by Use of NMR Chemical Shifts, Revisited. [Link]

-

ResearchGate. 1 H NMR spectrum for compound 3 in pyridine-d 5. [Link]

-

MDPI. 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. [Link]

-

PubChem. 2-Amino-5-nitropyridine. [Link]

-

ACS Publications. Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 5-Nitropyridin-3-amine | C5H5N3O2 | CID 2762893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Video: IR Spectrum Peak Splitting: Symmetric vs Asymmetric Vibrations [jove.com]

- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Solubility and Stability of 5-Nitro-pyridin-3-ylamine Hydrochloride

This guide provides a comprehensive technical overview of the essential physicochemical properties of 5-Nitro-pyridin-3-ylamine hydrochloride (CAS No. 1220040-21-0), specifically focusing on its solubility and stability.[1] Designed for researchers, scientists, and professionals in drug development, this document furnishes the foundational knowledge and detailed experimental protocols necessary to thoroughly characterize this compound for research and development applications. While specific quantitative data for this molecule is not extensively available in public literature, this guide synthesizes information from structurally related nitropyridine derivatives to provide a robust framework for its empirical evaluation.[2][3][4]

Introduction to this compound

This compound is a heterocyclic compound featuring a pyridine ring substituted with a nitro group and an amino group, and it is supplied as a hydrochloride salt.[1] The presence of the electron-withdrawing nitro group and the electron-donating amino group on the pyridine core suggests a molecule with unique electronic properties, making it a valuable building block in medicinal chemistry and materials science.[5][6] Understanding its solubility and stability is paramount for its effective use in synthesis, formulation, and biological assays.[4]

Compound Profile:

| Property | Value | Source |

| Molecular Formula | C₅H₆ClN₃O₂ | [1] |

| Molecular Weight | 175.57 g/mol | [1] |

| Appearance | Typically a solid powder | Inferred from related compounds |

| Storage | Store at room temperature | [1] |

Solubility Profile: A Predictive and Experimental Approach

The principle of "like dissolves like" governs the solubility of organic compounds.[2] For this compound, the polar nature imparted by the amino and nitro groups, as well as its salt form, suggests that its solubility will be significantly influenced by the polarity of the solvent. While nitropyridine bases are generally soluble in organic solvents and insoluble in water, the hydrochloride salt form is expected to enhance aqueous solubility.[2][4]

Based on the behavior of analogous compounds, a qualitative solubility profile can be predicted. It is likely to be soluble in polar protic solvents like methanol and ethanol, and potentially in polar aprotic solvents such as DMSO and DMF. Its solubility in non-polar solvents like hexane is expected to be low.

To obtain precise solubility data, standardized experimental methods are essential. The following protocols are recommended for the quantitative determination of solubility.

Protocol 1: Gravimetric Method

This method is straightforward and reliable for determining the equilibrium solubility of a compound in a given solvent.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Equilibration: Agitate the vials in a constant temperature shaker for 24-48 hours to ensure equilibrium is reached. The temperature should be precisely controlled and recorded.

-

Phase Separation: Centrifuge the vials to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw a known volume of the supernatant.

-

Solvent Evaporation: Transfer the supernatant to a pre-weighed vial and evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's decomposition point.

-

Mass Determination: Once the solvent is completely removed, weigh the vial containing the dried solute.

-

Calculation: The solubility is calculated from the mass of the dissolved solute and the volume of the solvent used.

Workflow for Gravimetric Solubility Determination

Caption: Gravimetric method workflow for solubility.

Protocol 2: UV/Vis Spectrophotometry or HPLC Method

This method is suitable for compounds that absorb ultraviolet or visible light and is particularly useful for determining solubility in a variety of solvents, including volatile ones.

Methodology:

-

Determine λmax: Prepare a dilute solution of this compound in the chosen solvent and record its UV/Vis spectrum to determine the wavelength of maximum absorbance (λmax).

-

Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at λmax to construct a calibration curve.

-

Saturated Solution Preparation and Equilibration: Follow steps 1 and 2 from the Gravimetric Method.

-

Sample Preparation: After centrifugation, withdraw a small aliquot of the supernatant and dilute it with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted sample at λmax.

-

Calculation: Use the calibration curve to determine the concentration of the diluted sample and then back-calculate the concentration of the original saturated solution. An HPLC-based method can also be used by generating a standard curve of peak area versus concentration.

Stability Profile: Intrinsic and Forced Degradation Studies

The stability of this compound is influenced by the pyridine ring's aromaticity and the reactivity of its functional groups.[3] Nitroaromatic compounds can be susceptible to degradation under various stress conditions.[3][7] Forced degradation studies are crucial for identifying potential degradation products and understanding the compound's intrinsic stability.[8][9][10]

Based on the chemistry of nitropyridines, the following degradation pathways should be investigated:[3][11][12]

-

Hydrolytic Degradation: The compound may undergo hydrolysis under strongly acidic or basic conditions.[3][7]

-

Oxidative Degradation: The presence of the amino group may make the molecule susceptible to oxidation.[3]

-

Photodegradation: Nitroaromatic compounds are often sensitive to light, which can induce degradation.[3][7]

-

Thermal Degradation: Elevated temperatures can lead to decomposition.

This protocol outlines a systematic approach to assess the stability of this compound under various stress conditions as recommended by ICH guidelines.[9][10]

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Heat at 80°C for 24 hours.

-

Basic Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Heat at 80°C for 24 hours.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

-

Thermal Degradation (Solid State): Place the solid compound in a controlled temperature oven at 100°C for 48 hours.

-

Photodegradation (Solution and Solid State): Expose a solution (e.g., 100 µg/mL in methanol) and a thin layer of the solid compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[8] A control sample should be wrapped in aluminum foil and kept under the same temperature conditions.

-

-

Sample Analysis: After the specified exposure time, cool the samples to room temperature. Neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze using a stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile, with UV detection).

-

Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify any degradation products. Assess the purity of the main peak and calculate the mass balance.

Workflow for Forced Degradation Study

Caption: Forced degradation study workflow.

Data Interpretation and Best Practices

-

Solubility Data: The quantitative solubility data will be crucial for preparing stock solutions of desired concentrations and for developing suitable formulation strategies.

-

Stability Data: The results from the forced degradation studies will help in identifying the intrinsic stability of this compound and in determining appropriate storage and handling conditions.[10] For instance, if significant photodegradation is observed, the compound should be protected from light.[3][7] If it is unstable under acidic or basic conditions, the pH of solutions should be controlled.

-

Analytical Method Development: The forced degradation studies are also instrumental in developing and validating a stability-indicating analytical method, which is a regulatory requirement for drug development.

Conclusion

While direct experimental data for this compound is not extensively published, a robust understanding of its solubility and stability can be achieved through the systematic application of the experimental protocols outlined in this guide. By leveraging knowledge from structurally similar nitropyridine derivatives and employing standardized analytical techniques, researchers can generate the critical data needed to confidently advance their research and development activities with this compound.

References

-

A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. American Society for Microbiology. Available from: [Link]

-

Degradation of Pyridines in the Environment. ResearchGate. Available from: [Link]

-

PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. Canadian Science Publishing. Available from: [Link]

-

5-Nitropyridin-3-amine. PubChem. Available from: [Link]

-

A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. PubMed. Available from: [Link]

-

Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. Available from: [Link]

-

Forced Degradation Studies. MedCrave online. Available from: [Link]

-

Nitropyridines, Their Synthesis and Reactions. ResearchGate. Available from: [Link]

-

Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. Available from: [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. guidechem.com [guidechem.com]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. ajrconline.org [ajrconline.org]

- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 11. researchgate.net [researchgate.net]

- 12. A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-Nitro-pyridin-3-ylamine Hydrochloride: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Nitro-pyridin-3-ylamine hydrochloride (CAS No. 1220040-21-0), a key heterocyclic building block in modern organic synthesis.[1] This document details the compound's chemical and physical properties, outlines a robust synthesis protocol, and provides in-depth characterization data. Furthermore, it explores the reactivity of the aminonitropyridine scaffold and discusses its applications as a versatile intermediate in the development of novel pharmaceutical agents and other advanced materials. Safety and handling protocols are also addressed to ensure its proper use in a laboratory setting.

Introduction: The Significance of the Aminonitropyridine Scaffold

Pyridines are a cornerstone of heterocyclic chemistry, with their derivatives playing a pivotal role in medicinal and agricultural science.[2] The introduction of both an amino (-NH₂) and a nitro (-NO₂) group onto the pyridine ring, as seen in 5-Nitro-pyridin-3-ylamine, creates a molecule with a unique electronic landscape. The potent electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyridine core, making it a valuable precursor for a wide range of chemical transformations.[3] This bifunctionality allows for selective modifications at different positions of the molecule, rendering it a highly sought-after intermediate in the synthesis of complex molecular architectures.[3]

5-Nitro-pyridin-3-ylamine and its hydrochloride salt are particularly valuable in the synthesis of pharmaceutical intermediates.[3] The pyridine nucleus is a common feature in many biologically active compounds, and the presence of the nitro and amino groups provides convenient handles for further functionalization, such as reduction of the nitro group or derivatization of the amino group.[3] This versatility has led to its use in the development of a diverse range of therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development.

| Property | Value | Source |

| CAS Number | 1220040-21-0 | [1] |

| Molecular Formula | C₅H₆ClN₃O₂ | [1] |

| Molecular Weight | 175.57 g/mol | [1] |

| Appearance | Typically a solid | |

| Purity | ≥98% | [1] |

| Solubility | Soluble in polar solvents like water and alcohols. | [4] |

| Storage | Store at room temperature. | [1] |

The free base, 5-Nitro-pyridin-3-ylamine, has a CAS number of 934-59-8, a molecular formula of C₅H₅N₃O₂, and a molecular weight of 139.11 g/mol .[5]

Synthesis and Purification

The synthesis of this compound typically involves a multi-step process, starting from a readily available pyridine derivative. The following protocol is a representative method based on established procedures for the synthesis of related aminonitropyridines.

Synthesis of 5-Nitro-pyridin-3-ylamine (Free Base)

The synthesis of the free base is a prerequisite for the preparation of the hydrochloride salt. A common strategy involves the nitration of a protected 3-aminopyridine derivative, followed by deprotection.

Experimental Protocol:

-

Protection of the Amino Group: 3-Aminopyridine is first protected to prevent unwanted side reactions during nitration. This can be achieved by reacting it with an appropriate protecting group, such as acetyl chloride or di-tert-butyl dicarbonate (Boc₂O), in the presence of a base.

-

Nitration: The protected 3-aminopyridine is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at a controlled temperature to ensure selectivity for the 5-position.

-

Deprotection: Following nitration, the protecting group is removed under acidic or basic conditions to yield 5-Nitro-pyridin-3-ylamine.

-

Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to obtain the pure free base.

Diagram of Synthetic Workflow:

Caption: Key application pathways of 5-Nitro-pyridin-3-ylamine HCl.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: Aminonitropyridine compounds are generally considered hazardous. They may be harmful if swallowed, in contact with skin, or if inhaled. They can also cause skin and eye irritation. [6][7]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. [7]* Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its unique combination of functional groups provides a platform for the creation of a diverse array of complex molecules with significant potential in the pharmaceutical and agrochemical industries. A thorough understanding of its synthesis, characterization, reactivity, and safe handling is essential for its effective utilization in research and development. This guide provides a solid foundation for scientists and researchers working with this important chemical intermediate.

References

- 5-Methyl-3-nitropyridin-2-amine: Synthesis Applications and Key Suppliers. (2026-01-08). (URL: not available)

- The Role of 3-Amino-5-nitropyridine in Modern Chemical Synthesis. (URL: not available)

-

Nitropyridines in the Synthesis of Bioactive Molecules. PMC - PubMed Central - NIH. (URL: [Link])

- Fisher Scientific.

-

PubChem. 3-Nitropyridin-2-ylamine. (URL: [Link])

-

PubChem. 5-Nitropyridin-3-amine. (URL: [Link])

Sources

- 1. chemscene.com [chemscene.com]

- 2. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. CAS 934-59-8: 5-nitropyridin-3-amine | CymitQuimica [cymitquimica.com]

- 5. 5-Nitropyridin-3-amine | C5H5N3O2 | CID 2762893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

biological activity of 5-Nitro-pyridin-3-ylamine hydrochloride

An In-depth Technical Guide to the Biological Activity of 5-Nitro-pyridin-3-ylamine Hydrochloride

Authored by a Senior Application Scientist

Introduction: The Emerging Significance of Nitropyridines in Drug Discovery

Pyridines represent a cornerstone class of N-heterocycles in modern medicinal chemistry, with approximately 14% of FDA-approved N-heterocyclic drugs featuring a pyridine moiety.[1] Among the vast landscape of pyridine derivatives, nitropyridines have garnered significant attention. The introduction of a nitro group, a potent electron-withdrawing entity, dramatically alters the electronic and structural characteristics of the pyridine ring, enhancing its reactive potential.[2] Nitropyridines are not only biologically active in their own right but also serve as highly versatile precursors for a diverse array of bioactive molecules, including those with antitumor, antiviral, and anti-neurodegenerative properties.[1][3]

This guide focuses on a specific, yet promising, member of this family: This compound (C₅H₆ClN₃O₂). While direct, extensive research on the biological activity of this specific salt is nascent, this document will synthesize the available data, draw logical inferences from closely related analogs, and provide a robust framework for its investigation. We will explore its chemical properties, established and potential biological activities, plausible mechanisms of action, and detailed protocols for its scientific evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to unlock the therapeutic potential of this valuable chemical scaffold.

Chemical Profile and Synthesis Overview

Understanding the fundamental characteristics of this compound is crucial for its application in research and development.

| Property | Value | Source |

| Molecular Formula | C₅H₆ClN₃O₂ | [4] |

| Molecular Weight | 175.57 g/mol | [4] |

| IUPAC Name | 5-nitropyridin-3-amine;hydrochloride | [4] |

| CAS Number | 1220040-21-0 | [4] |

| Topological Polar Surface Area | 82.05 Ų | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Hydrogen Bond Acceptors | 4 | [4] |

The synthesis of nitropyridines, including the parent compound 5-Nitro-pyridin-3-ylamine, typically involves the nitration of an aminopyridine precursor. For instance, 2-aminopyridine can be nitrated using a mixture of concentrated nitric and sulfuric acids.[5] The resulting nitropyridine is a stable, often crystalline solid that serves as a foundational building block for more complex molecules. Its value lies in the reactivity of both the amino group, which can be acylated, alkylated, or used in condensation reactions, and the nitro group, which can be reduced to an amine, opening up a different set of derivatization possibilities.[3][6]

Caption: General synthesis pathway from aminopyridine to bioactive derivatives.

A Spectrum of Biological Activities: Established & Potential

The true value of this compound lies in its potential as a pharmacophore. The broader class of nitropyridines has demonstrated a wide range of biological effects.

Antimicrobial and Antifungal Activity

A significant body of research points to the antimicrobial potential of nitropyridine derivatives.[6] The nitro group is a key functional moiety in many antimicrobial drugs, in part because it can be reduced within microbial cells to generate cytotoxic free radicals.[7]

-

Antibacterial: Nitropyridine-containing complexes have shown activity against both Gram-positive (S. aureus, B. subtilis) and Gram-negative (P. aeruginosa, E. coli) bacteria.[1] Some derivatives of nicotinic acid have demonstrated very high antibacterial effects against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) strains.[8]

-

Antifungal: Antifungal activity has also been reported for nitropyridine derivatives.[1][2]

-

Antiprotozoal: Isomers such as 2-nitro- and 3-nitropyridinecarboxamides were found to be active against the coccidial parasite Eimeria tenella.[9]

Given this precedent, this compound is a strong candidate for screening against a panel of bacterial and fungal pathogens.

Anticancer Potential

Nitropyridines are extensively used as precursors for compounds with antitumor activity.[1][3] The mechanism often involves the inhibition of critical cellular enzymes.

-

Enzyme Inhibition: Nitropyridines have been shown to inhibit cytosolic thioredoxin reductase 1, an enzyme often overexpressed in cancer cells and a key target for anticancer therapy.[1][3] Additionally, a 5-nitropyridin-2-yl derivative was identified as a dual inhibitor of chymotrypsin and urease.[1][3]

-

Precursor for Cytotoxic Agents: 6-(4-Phenylpiperazin-1-yl)pyridine-3-ylamine, a compound synthesized from a nitropyridine precursor via reduction of the nitro group, has exhibited anticancer activity and served as a lead compound for designing new agents against prostate cancer cell lines.[1][3]

This suggests two primary avenues for this compound in oncology research: direct evaluation for cytotoxicity and its use as a scaffold to build more complex and targeted anticancer agents.

Agrochemical Applications

Beyond medicine, nitropyridines have found utility in agriculture. This underscores the broad biological reactivity of the chemical class.

-

Herbicidal Activity: A study on nitropyridine-containing phenylaminoacetates and propionates found that one derivative exhibited a high level of herbicidal activity on barnyard grass.[1]

-

Insecticidal Activity: 2-Chloro-5-nitropyridine has been used as a starting material for a new series of insecticides active against several agricultural pests.[3]

-

Pesticides: 5-Nitro-pyridin-3-ylamine is noted for its use in the formulation of effective pesticides and herbicides.[10]

Plausible Mechanisms of Action

The biological activity of nitro-containing compounds is often linked to the reactivity of the nitro group itself.

Caption: Potential bioactivation pathway of a nitroaromatic compound.

-

Reductive Activation: In the low-oxygen environment of many microbial or tumor cells, the nitro group (Ar-NO₂) can undergo enzymatic reduction to form a highly reactive nitro radical anion (Ar-NO₂⁻˙). This radical can then participate in redox cycling, generating reactive oxygen species (ROS) that cause widespread oxidative damage to DNA, proteins, and lipids, ultimately leading to cell death.[7]

-

Enzyme and Receptor Binding: The pyridine ring is a "privileged scaffold," meaning it is a structural motif frequently found in molecules that bind to a wide range of biological targets. The specific arrangement of the amino and nitro groups on this compound creates a unique electronic and steric profile that could facilitate specific interactions within the active sites of enzymes or cellular receptors.

Experimental Protocols for Biological Evaluation

To empirically determine the , standardized, self-validating assays are essential.

Protocol 1: Antimicrobial Susceptibility Testing via Broth Microdilution (MIC Assay)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound required to inhibit the visible growth of a microbial strain.

Materials:

-

This compound (stock solution in DMSO)

-

Sterile 96-well microtiter plates

-

Bacterial or fungal strains of interest

-

Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

Negative control (medium only)

-

Vehicle control (medium with DMSO)

-

Spectrophotometer (plate reader)

Step-by-Step Methodology:

-

Preparation: Prepare a 2-fold serial dilution of the test compound in the 96-well plate. Start with a high concentration (e.g., 256 µg/mL) and dilute across 10-12 wells.

-

Inoculum: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard, then dilute it into the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Inoculation: Add 100 µL of the prepared inoculum to each well containing the test compound, positive control, and vehicle control. Add 200 µL of sterile medium to the negative control wells.

-

Incubation: Cover the plate and incubate at the appropriate temperature (e.g., 37°C for 18-24 hours for most bacteria).

-

Data Analysis: Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (no visible growth). Alternatively, read the optical density (OD) at 600 nm. The MIC is the lowest concentration at which the OD is equivalent to the negative control.

Caption: Experimental workflow for a Minimum Inhibitory Concentration (MIC) assay.

Protocol 2: Cytotoxicity Assessment via MTT Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

This compound (stock solution in DMSO)

-

Human cancer cell line (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM + 10% FBS)

-

Sterile 96-well cell culture plates

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., acidified isopropanol or DMSO)

-

Positive control (e.g., Doxorubicin)

Step-by-Step Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: The next day, remove the medium and add fresh medium containing serial dilutions of the test compound. Include vehicle and positive controls.

-

Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C with 5% CO₂.

-

MTT Addition: Add MTT reagent to each well and incubate for another 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Data Analysis: Read the absorbance at 570 nm. Cell viability is expressed as a percentage relative to the vehicle-treated control. The IC₅₀ (half-maximal inhibitory concentration) can be calculated using non-linear regression analysis.

Toxicology and Safety Considerations

Safety data for related compounds like 3-nitropyridin-2-ylamine indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[11][12] Standard laboratory precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), are mandatory when handling this compound. All work should be conducted in a well-ventilated area or a chemical fume hood.[11]

Conclusion and Future Directions

This compound is a compound of significant interest, not primarily for its standalone activity, but as a foundational scaffold in medicinal chemistry and agrochemical development. The wealth of data on the diverse biological activities of nitropyridines—spanning antimicrobial, anticancer, and herbicidal applications—provides a strong rationale for its further investigation.[1][3]

Future research should focus on three key areas:

-

Broad Biological Screening: Systematically screen the compound against diverse panels of bacterial, fungal, and cancer cell lines to identify primary areas of activity.

-

Mechanism of Action Studies: Investigate its potential to inhibit key enzymes like thioredoxin reductase or to induce oxidative stress in target cells.

-

Synthetic Derivatization: Leverage the reactive amino and nitro groups to synthesize a library of novel derivatives. This approach, guided by structure-activity relationship (SAR) studies, holds the greatest promise for developing potent and selective therapeutic or agrochemical agents.

By pursuing these avenues, the scientific community can fully elucidate and harness the potential of this versatile nitropyridine building block.

References

-

Karchava, A. V., et al. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 15(11), 1373. [Link]

-

Kopp, F., et al. (2024). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry. [Link]

-

Chempanda. (n.d.). Nitropyridine: Synthesis, reactions, applications, side effects and storage. [Link]

-

Al-Hiari, Y. M., et al. (2007). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. Molecules, 12(6), 1257-1267. [Link]

-

PubChem. (n.d.). 5-Aminonicotinic Acid. National Center for Biotechnology Information. [Link]

-

Nakamura, H., et al. (1984). Studies on Anticoccidial Agents. 11. Synthesis and Anticoccidial Activity of Nitropyridinecarboxamides and Derivatives. Journal of Medicinal Chemistry, 27(8), 1053-1058. [Link]

-

Chem-Impex International. (n.d.). 5-Nitro-pyridin-3-ylamine. [Link]

-

Semantic Scholar. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

-

Karchava, A. V., et al. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 15(11), 1373. [Link]

-

Yamane, T., et al. (1996). Synthesis and Biological Activity of 3'-hydroxy-5'-aminobenzoxazinorifamycin Derivatives. Chemical & Pharmaceutical Bulletin, 44(1), 146-153. [Link]

-

Płaziński, W., et al. (2019). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules, 24(16), 2985. [Link]

-

Syllabus for Chemistry (SCQP08). (n.d.). [Link]

- Google Patents. (2015).

-

PubChem. (n.d.). 3-Nitropyridin-2-ylamine. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 5-Nitropyridin-3-amine. National Center for Biotechnology Information. [Link]

-

Di Venosa, G., et al. (2002). Rational Design of 5-Aminolevulinic Acid Derivatives Aimed at Improving Photodynamic Therapy. Current Medicinal Chemistry, 9(10), 949-960. [Link]

-

Stankevič, M., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5013. [Link]

-

Martínez, A., et al. (2023). Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. International Journal of Molecular Sciences, 24(13), 11116. [Link]

-

El-Gazzar, A. A., et al. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Scientific Reports, 14(1), 3704. [Link]

Sources

- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chempanda.com [chempanda.com]

- 3. mdpi.com [mdpi.com]

- 4. chemscene.com [chemscene.com]

- 5. CN104447522A - Preparation method of 5-nitro-2-aminopyridine - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives | MDPI [mdpi.com]

- 9. Studies on anticoccidial agents. 11. Synthesis and anticoccidial activity of nitropyridinecarboxamides and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemimpex.com [chemimpex.com]

- 11. fishersci.com [fishersci.com]

- 12. 3-Nitropyridin-2-ylamine | C5H5N3O2 | CID 77887 - PubChem [pubchem.ncbi.nlm.nih.gov]

discovery of 5-Nitro-pyridin-3-ylamine hydrochloride

An In-depth Technical Guide to 5-Nitro-pyridin-3-ylamine Hydrochloride: Synthesis, Characterization, and Applications

Introduction

This compound is a heterocyclic organic compound that has garnered interest within the scientific community, particularly in the realms of pharmaceutical and agrochemical research. Its structure, featuring a pyridine ring substituted with both a nitro group and an amino group, makes it a versatile chemical intermediate. The pyridine moiety is a well-established "privileged structure" in drug design, appearing in numerous FDA-approved drugs.[1][2][3] The presence of the nitro and amino functional groups provides reactive handles for further chemical modifications, allowing for the construction of more complex molecules with potential biological activity.[4]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides an in-depth exploration of this compound, focusing on its synthesis, characterization, and its role as a building block in the development of novel bioactive compounds. The information presented herein is synthesized from established chemical principles and available literature on related compounds, offering both theoretical grounding and practical insights.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound and its corresponding free base, 5-Nitro-pyridin-3-ylamine, are summarized below.

| Property | This compound | 5-Nitro-pyridin-3-ylamine (Free Base) |

| Molecular Formula | C₅H₆ClN₃O₂ | C₅H₅N₃O₂ |

| Molecular Weight | 175.57 g/mol [5] | 139.11 g/mol [4][6] |

| CAS Number | 1220040-21-0[5] | 934-59-8[4][6] |

| Appearance | Expected to be a crystalline solid | Yellow solid |

| SMILES | NC1=CC(=O)=CN=C1.[H]Cl[5] | C1=C(C=NC=C1[O-])N[6] |

| Calculated TPSA | 82.05[5] | 82.05 |

| Calculated LogP | 0.9938[5] | 0.99 |

Characterization:

The structural confirmation and purity assessment of this compound would be achieved through a combination of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for elucidating the molecular structure. The proton NMR spectrum would show characteristic signals for the aromatic protons on the pyridine ring and the amine protons.

-

Mass Spectrometry (MS): This technique would be used to confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy would help identify the key functional groups, such as the N-H stretches of the amino group, the aromatic C-H bonds, and the characteristic symmetric and asymmetric stretches of the nitro group.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial tool for determining the purity of the synthesized compound.

Synthesis Methodology

Causality Behind Experimental Choices:

The nitration of aromatic rings is a classic electrophilic aromatic substitution reaction. However, the nitration of pyridine is notoriously difficult due to the electron-withdrawing nature of the ring nitrogen, which deactivates the ring towards electrophilic attack.[7] The presence of an activating amino group on the pyridine ring facilitates this reaction. The choice of a mixed acid system (concentrated nitric acid and sulfuric acid) is standard for generating the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the deactivated nature of the pyridine ring. Temperature control is critical to prevent over-nitration and decomposition of the starting material.

Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of 5-Nitro-pyridin-3-ylamine

-

Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, slowly add a stoichiometric amount of concentrated nitric acid to a pre-cooled volume of concentrated sulfuric acid. Maintain the temperature below 10°C throughout the addition.

-

Nitration Reaction: Dissolve 3-aminopyridine in a minimal amount of concentrated sulfuric acid in a separate reaction vessel, also cooled in an ice-salt bath. Slowly add the pre-formed nitrating mixture dropwise to the 3-aminopyridine solution, ensuring the internal temperature does not exceed 10°C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at a low temperature for a specified period. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice. This will quench the reaction and precipitate the product.

-

Neutralization and Isolation: Slowly neutralize the acidic solution with a suitable base (e.g., sodium hydroxide solution) to a pH of approximately 8. This will precipitate the free base, 5-Nitro-pyridin-3-ylamine, as a solid.

-

Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Experimental Protocol: Conversion to Hydrochloride Salt

-

Dissolution: Dissolve the purified 5-Nitro-pyridin-3-ylamine in a suitable organic solvent, such as ethanol or isopropanol.

-

Acidification: Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl gas dissolved in an appropriate solvent) to the dissolved free base with stirring.

-

Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. The precipitation can be enhanced by cooling the mixture. Collect the solid by filtration.

-

Drying: Wash the collected solid with a cold, non-polar solvent (e.g., diethyl ether) to remove any residual impurities and dry under vacuum to obtain this compound.

Applications in Research and Drug Development

This compound is a valuable building block for the synthesis of more complex molecules with potential biological activities. The nitro group can be readily reduced to an amino group, providing a diamino-pyridine scaffold, or it can be used in nucleophilic aromatic substitution reactions. The existing amino group can be acylated, alkylated, or used in cyclization reactions.

Nitropyridines are precursors to a wide range of bioactive compounds, including those with anticancer, antiviral, and anti-neurodegenerative properties.[1][2] For instance, a related compound, 5-Nitro-N-(3-(trifluoromethyl)phenyl)pyridin-2-amine, was recently identified as a novel pure androgen receptor antagonist, highlighting the potential of the 5-nitropyridine scaffold in developing therapeutics for conditions like prostate cancer.[8] Furthermore, derivatives of 5-nitropyridine have been investigated as inhibitors of enzymes like urease and chymotrypsin.[1]

Hypothetical Drug Discovery Pathway

Caption: Role of this compound in a drug discovery workflow.

Conclusion

This compound is a synthetically accessible and versatile chemical intermediate. While its "discovery" is not chronicled as a singular event, its value lies in its potential as a precursor to a diverse array of more complex molecules. The synthetic protocols, derived from established chemical principles, provide a reliable means for its preparation. Its utility in medicinal chemistry and agrochemical research is underscored by the numerous examples of bioactive compounds containing the nitropyridine scaffold. This guide provides a solid foundation for researchers looking to utilize this compound in their synthetic and drug discovery endeavors.

References

-

Shaikh, I. A., et al. (2014). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]-pyridines and Indoles with Triethylamine. Molecules, 19(9), 13839-13854. Available from: [Link]

- Google Patents. (2015). CN104447522A - Preparation method of 5-nitro-2-aminopyridine.

-

MDPI. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 27(21), 7268. Available from: [Link]

-

PubChem. (n.d.). 5-Nitropyridin-3-amine. National Center for Biotechnology Information. Available from: [Link]

-

National Center for Biotechnology Information. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. PMC. Available from: [Link]

-

PubMed. (2024). Discovery of 5-Nitro- N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance. Journal of Medicinal Chemistry. Available from: [Link]

-

Wang, L., et al. (2021). A Novel 3E Method for Synthesis of 5-nitro 2-diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine with H2SO4/HNO3. ResearchGate. Available from: [Link]

-

ResearchGate. (2022). Naturally Isolated Pyridine Compounds Having Pharmaceutical Applications. Available from: [Link]

-

ResearchGate. (2021). A Novel 3E Method for Synthesis of 5-nitro 2- diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine with H 2 SO 4 /HNO 3. Available from: [Link]

-

National Testing Agency. (2023). Syllabus for Chemistry (SCQP08). Available from: [Link]

-

Organic Syntheses. (1964). 2,3-diaminopyridine. Available from: [Link]

-

PubChem. (n.d.). 3-Nitropyridin-2-ylamine. National Center for Biotechnology Information. Available from: [Link]

-